molecular formula C18H16ClNO5S B12204717 N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12204717
M. Wt: 393.8 g/mol
InChI Key: YEDMTPKMQCNAJI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, a chloro group, a methoxy group, and an oxathiine ring, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the core oxathiine ring, followed by the introduction of the chloro and methoxy substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organic halides facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-N,N-dimethyl urea
  • Metoxuron
  • Ammonium complex with Zn-(N-(N’, N-1, 2-Ethylenebis (dithocarbamate) and N’ N’ poyl-1, 2-propylene-bi(Thiocarbamoyl)-di-sulphid)

Uniqueness

N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C18H16ClNO5S

Molecular Weight

393.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H16ClNO5S/c1-24-15-8-7-13(11-14(15)19)20-18(21)16-17(12-5-3-2-4-6-12)26(22,23)10-9-25-16/h2-8,11H,9-10H2,1H3,(H,20,21)

InChI Key

YEDMTPKMQCNAJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)Cl

Origin of Product

United States

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